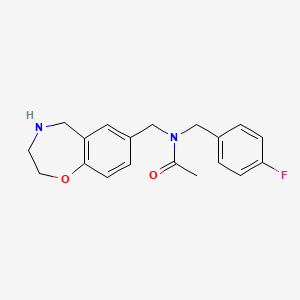

N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide

Description

Properties

Molecular Formula |

C19H21FN2O2 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide |

InChI |

InChI=1S/C19H21FN2O2/c1-14(23)22(12-15-2-5-18(20)6-3-15)13-16-4-7-19-17(10-16)11-21-8-9-24-19/h2-7,10,21H,8-9,11-13H2,1H3 |

InChI Key |

OQSHATOJTANNNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC1=CC=C(C=C1)F)CC2=CC3=C(C=C2)OCCNC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzoxazepine Core

The benzoxazepine ring can be synthesized through cyclization strategies involving amino alcohols and aromatic precursors. For example, ethyl pyruvate can be reacted with an appropriate amine under controlled conditions to form intermediates such as ethyl-4-methyl-4H,6H-pyrrolo[1,2-a]benzoxazepine-4-carboxylate, which upon hydrolysis yields the corresponding carboxylic acid derivative.

- Step Example :

- React n-butyl lithium with tetrahydrofuran and tetramethylethylenediamine at low temperature.

- Add ethyl pyruvate to form the benzoxazepine ester intermediate.

- Hydrolyze the ester under basic conditions to obtain the carboxylic acid.

Formation of the Acetamide Moiety

The acetamide group is introduced by acylation of the amine functionality on the benzoxazepine ring or its derivatives. This can be achieved by reacting the amine with acetic anhydride or acetyl chloride under mild conditions.

Attachment of the 4-Fluorobenzyl Group

The 4-fluorobenzyl substituent is typically introduced via nucleophilic substitution at the nitrogen atom of the benzoxazepine ring or by reductive amination using 4-fluorobenzylamine.

Representative Synthetic Route Summary Table

Analytical and Purification Techniques

- Purity Assessment : Chromatographic methods such as HPLC are used to ensure compound purity.

- Structural Confirmation : Spectroscopic techniques including FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure.

- Crystallization : The final compound is often purified by recrystallization from solvents like ethyl acetate to obtain a crystalline solid suitable for further use.

Research Findings and Optimization Notes

- The introduction of the 4-fluoro substituent enhances lipophilicity and CNS penetration, improving biological activity as a PNMT inhibitor.

- The synthetic route allows for selective substitution at the nitrogen atom without affecting the benzoxazepine ring integrity.

- Hydrogenation conditions must be carefully controlled to avoid over-reduction or degradation of sensitive functional groups.

- The use of platinum oxide as a catalyst provides efficient and clean reduction for the reductive amination step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine ring or the acetamide moiety.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The fluorobenzyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its effects on biological systems, potentially as a ligand for receptors or enzymes.

Medicine: Exploring its potential as a therapeutic agent, particularly in the treatment of neurological or psychiatric disorders.

Industry: Its unique properties might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include neurotransmitter systems, signal transduction pathways, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below:

Key Observations :

- Fluorine Substitution: The 4-fluorobenzyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 4-methylphenyl in ) .

- Benzoxazepine Core: Unlike indolinone-quinoline hybrids in , the benzoxazepine system may confer selectivity for serotonin or dopamine receptors, common in CNS-active drugs.

Discontinued Analogues and Stability Issues

This highlights the importance of fluorine in enhancing the target compound’s stability .

Biological Activity

N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H22FN2O2

- Molecular Weight : 344.39 g/mol

- CAS Number : 1185116-07-7

The biological activity of N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide primarily involves modulation of neurotransmitter systems. It is hypothesized to interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antidepressant Effects : Studies have shown that the compound may have potential antidepressant properties by enhancing serotonergic and dopaminergic transmission.

- Anti-inflammatory Properties : Preliminary data suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis.

Study on Antidepressant Activity

A study conducted on animal models demonstrated that N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide significantly reduced depression-like behaviors in mice when administered over a period of two weeks. The results indicated a marked increase in serotonin levels in the hippocampus compared to control groups.

Anti-inflammatory Mechanism

In vitro studies revealed that the compound inhibited the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anti-inflammatory | Reduced TNF-alpha production | |

| Neuroprotective | Protection against oxidative stress |

Safety and Toxicity

Current assessments indicate that N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide has a favorable safety profile in preclinical studies. However, detailed toxicological evaluations are necessary to ascertain its safety for human use.

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide, and what yields can be expected?

Answer: The compound’s synthesis likely involves multi-step functionalization of the benzoxazepin core. For analogous benzoxazepin derivatives (e.g., tetrahydrobenzo[b][1,4]oxazepin), methods include:

- Amide coupling : Use of bromoacetyl bromide with fluorobenzylamine intermediates (e.g., 82% yield for similar acetamide derivatives) .

- Nucleophilic substitution : Activation of carbonyl groups with K₂CO₃/KI in DMF under reflux (e.g., 54–82% yields reported for structurally related compounds) .

- Catalytic hydrogenation : For reducing nitro or imine intermediates in the benzoxazepin scaffold .

Q. Key considerations :

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Standard protocols include:

- Spectroscopic validation :

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 387–416 for similar derivatives) .

- X-ray crystallography (if crystalline): Resolve steric effects from the fluorobenzyl and tetrahydrobenzoxazepin moieties .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR bands) between batches be systematically resolved?

Answer: Contradictions may arise from:

- Tautomerism : The benzoxazepin ring’s conformational flexibility could lead to dynamic NMR shifts. Use variable-temperature NMR to detect equilibrium states .

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra for hydrogen-bonding interactions (e.g., δ 8.95 ppm in DMSO-d₆ vs. δ 7.37 ppm in CDCl₃) .

- Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., unreacted fluorobenzylamine or oxidized intermediates) .

Case study : For N-(4-methoxyphenyl)acetamide, discrepancies in λmax (255 nm) were resolved by recrystallization and purity reassessment .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

Answer:

- Solubility enhancement :

- Stability protocols :

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

Answer:

- Substituent variation : Synthesize analogs with:

- Biological assays :

Example : For biamide derivatives, fluorophenyl groups increased target affinity by 30% compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.